9-(piperidin-4-yl)-9H-purin-6-amine
Description
9-(piperidin-4-yl)-9H-purin-6-amine is a purine derivative characterized by a piperidine ring substituted at position 9 of the purine scaffold and an amine group at position 6. Purines are fundamental to biological systems, serving as building blocks for nucleic acids and signaling molecules. Its synthesis typically involves multi-step reactions starting from imidazole or pyrimidine precursors, leveraging cyclization and functional group transformations .
Properties
IUPAC Name |
9-piperidin-4-ylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c11-9-8-10(14-5-13-9)16(6-15-8)7-1-3-12-4-2-7/h5-7,12H,1-4H2,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCZNMJKNZBJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466156 | |
| Record name | 9H-Purin-6-amine, 9-(4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830331-59-4 | |
| Record name | 9H-Purin-6-amine, 9-(4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(piperidin-4-yl)-9H-purin-6-amine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide derivatives and amines.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For example, a halogenated purine derivative can react with piperidine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be performed on the purine ring to modify its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
Overview
9-(piperidin-4-yl)-9H-purin-6-amine is a purine derivative that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine moiety attached to the purine ring, positions it as a promising candidate for therapeutic applications. This article explores its scientific research applications, synthesis methods, and potential therapeutic effects.
Scientific Research Applications
1. Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections. Its ability to interact with biological macromolecules makes it a valuable scaffold for drug development.
2. Pharmacological Studies
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist of type 1 cannabinoid receptors (CB1). This property suggests potential applications in treating conditions such as obesity, metabolic syndrome, and neurodegenerative diseases like Alzheimer's disease due to its acetylcholinesterase inhibition capabilities .
3. Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can undergo various chemical modifications to enhance its biological activity and selectivity towards specific targets.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Acetylcholinesterase Inhibition : A study designed novel derivatives of this compound and evaluated their inhibitory activity against acetylcholinesterase (AChE). Four compounds demonstrated moderate inhibitory percentages at concentrations above 100 μM, indicating potential for Alzheimer's disease treatment .
- Cannabinoid Receptor Antagonism : Research highlighted the compound's selective antagonism at CB1 receptors, suggesting its utility in managing metabolic disorders and obesity while minimizing central nervous system penetration .
- Synthesis Pathways : The synthesis typically involves nucleophilic substitution reactions where piperidine is introduced at the 9-position of various purine derivatives. This process can be optimized through careful control of reaction conditions to maximize yield and purity.
Mechanism of Action
The mechanism of action of 9-(piperidin-4-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Position 9 Modifications
- This derivative is synthesized via imidazole intermediates, with yields exceeding 80% under optimized conditions .
- 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine : The tetrahydropyranyl group introduces stereoelectronic effects, improving metabolic stability. This compound is synthesized using sodium hydride-mediated alkylation (50% yield) and demonstrates enhanced bioavailability in preclinical models .
Position 6 Modifications
- 9-(Piperidin-4-yl)-9H-purin-2-amine: The amine group at position 2 alters hydrogen-bonding interactions. This derivative shows weaker binding to adenosine receptors compared to the position 6 analogue, highlighting the importance of substitution patterns for target specificity .
- 2-Chloro-N-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine : Chlorination at position 2 increases electrophilicity, enhancing covalent interactions with enzymes like acetylcholinesterase (AChE). This compound is synthesized via nucleophilic substitution (84% yield) .
Functional Group Additions to the Piperidine Ring
- 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-N-(piperidin-4-yl)-9H-purin-6-amine: Dichlorophenyl substituents on the purine core confer high affinity for cannabinoid receptor 1 (CB1), with IC₅₀ values in the nanomolar range. Urea derivatives of this compound exhibit >99% yield in coupling reactions .
- 9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine : Benzyl groups on the piperidine nitrogen enhance AChE inhibition (up to 15% inhibition at 100 µM). Computational studies suggest steric bulk improves binding to the enzyme’s peripheral site .
Biological Activity
9-(Piperidin-4-yl)-9H-purin-6-amine, a purine derivative, has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a purine base with a piperidine substituent at the 9-position. Its structural formula is critical for understanding its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Heat Shock Protein 90 (Hsp90) : The compound has been identified as a potential inhibitor of Hsp90, a chaperone protein involved in the stabilization of various oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins, which is beneficial in cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine exhibit antibacterial and antifungal properties. The compound's structure may contribute to its efficacy against Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects : In vitro assays have demonstrated that the compound does not exhibit cytotoxicity against certain bacterial strains, indicating a selective mechanism that may target specific pathways without harming host cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Study 1: Cancer Treatment
A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in Hsp90-dependent tumors, suggesting its potential as an anti-cancer agent.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against multiple bacterial strains, including E. coli and S. aureus. The results showed promising antibacterial activity with low MIC values, supporting its use as a potential antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
